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Compound of Interest

Compound Name: L319

Cat. No.: B15578489 Get Quote

Topic: L319 Dosage and Administration in Animal Models Audience: Researchers, scientists,

and drug development professionals.

These application notes provide a comprehensive overview of the use of the ionizable lipid

L319 in formulating lipid nanoparticles (LNPs) for the systemic delivery of short interfering RNA

(siRNA) in animal models. The data and protocols are primarily derived from preclinical studies

evaluating gene silencing in rodents.

I. Quantitative Data Summary
The following tables summarize the formulation, dosage, efficacy, and safety data for L319-

containing lipid nanoparticles from key preclinical studies.

Table 1: L319-LNP-siRNA Formulation Composition
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Component Molar Ratio (%) Description

L319 50

Ionizable cationic lipid

responsible for siRNA

encapsulation and endosomal

escape.

DSPC 10

Helper lipid (1,2-distearoyl-sn-

glycero-3-phosphocholine) that

aids in particle structure and

stability.

Cholesterol 38.5
Stabilizes the lipid bilayer and

facilitates membrane fusion.

PEG-DMG 1.5

Poly(ethylene glycol)-lipid that

prevents aggregation and

reduces immunogenicity.

Table 2: In Vivo Efficacy of L319-LNP Mediated Factor VII Silencing

Animal Model
siRNA Dose
(mg/kg)

Route of
Administration

Time Point
(post-
administration
)

Mean Factor
VII Silencing
(%)

Mouse

(C57BL/6)
0.01

Intravenous (tail

vein)
48 hours ~75%[1]

Mouse

(C57BL/6)
0.03

Intravenous (tail

vein)
48 hours >80%[1]

Mouse

(C57BL/6)
0.1

Intravenous (tail

vein)
48 hours >90%[1]

Rat (Wistar) 0.1
Intravenous (tail

vein)
48 hours ~90%[1]

Table 3: Tolerability of L319-LNP-siRNA in Rats
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siRNA Dose
(mg/kg)

Route of
Administration

Observation Period Key Findings

3 Intravenous 14 days

Well tolerated; no

adverse clinical signs.

No significant

changes in body

weight. Alanine

aminotransferase

(ALT) levels were

transiently elevated at

24 hours but returned

to baseline by 72

hours.

6 Intravenous 14 days

Well tolerated; no

adverse clinical signs.

No significant

changes in body

weight. Alanine

aminotransferase

(ALT) levels were

transiently elevated at

24 hours but returned

to baseline by 72

hours.

9 Intravenous 14 days

Well tolerated; no

adverse clinical signs.

No significant

changes in body

weight. Alanine

aminotransferase

(ALT) levels were

transiently elevated at

24 hours but returned

to baseline by 72

hours.
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Table 4: Pharmacokinetics of ¹⁴C-Labeled L319 in Rats

Time Interval (hours)
Cumulative Excretion (%
of Injected Dose) - Urine

Cumulative Excretion (%
of Injected Dose) - Feces

0-12 ~20% ~10%

0-24 ~30% ~25%

0-48 ~35% ~40%

0-72 ~40% ~45%

II. Experimental Protocols
Protocol 1: Preparation of L319-LNP-siRNA Formulation
This protocol describes the preparation of L319-LNP-siRNA formulations using a rapid mixing

process, which is suitable for preclinical applications.

Materials:

L319 (ionizable lipid)

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000])

siRNA targeting Factor VII (or other target of interest)

Ethanol (USP grade)

Sodium Acetate Buffer (25 mM, pH 4.0)

Phosphate-Buffered Saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr™) or a T-junction mixer
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Syringe pumps

Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

Lipid Stock Preparation:

Prepare a stock solution of the lipid mixture (L319, DSPC, Cholesterol, PEG-DMG) in

ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration in ethanol should be

approximately 10 mM.

siRNA Solution Preparation:

Dissolve the siRNA in 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration.

LNP Formation (Rapid Mixing):

Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and

the siRNA-buffer solution into another.

Pump the two solutions through the mixer at a set flow rate ratio, typically 3:1

(aqueous:ethanol). The combined flow rate will influence the resulting particle size.

The mixing of the ethanol and aqueous phases causes a rapid increase in polarity, leading

to the self-assembly of the lipids around the siRNA, forming the LNP-siRNA complexes.

Dialysis and Concentration:

Immediately after formation, dilute the LNP solution with PBS (pH 7.4).

Transfer the diluted LNP solution to a dialysis cassette.

Perform dialysis against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes,

to remove ethanol and non-encapsulated siRNA.

After dialysis, recover the LNP formulation and concentrate if necessary using a

centrifugal filter device.
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Characterization:

Measure the particle size and polydispersity index (PDI) using dynamic light scattering

(DLS).

Determine the siRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g.,

RiboGreen assay).

Sterilize the final formulation by passing it through a 0.22 µm filter. Store at 4°C until use.

Protocol 2: In Vivo Administration and Efficacy Study in
Mice
This protocol outlines the procedure for administering L319-LNP-siRNA to mice to assess the

in vivo silencing of hepatic Factor VII.

Materials:

L319-LNP-siRNA formulation (prepared as in Protocol 1)

C57BL/6 mice (female, 6-8 weeks old)

Sterile PBS, pH 7.4 (for dilution)

Insulin syringes (28-30 gauge)

Mouse restrainer

Micro-hematocrit capillary tubes (heparinized)

Centrifuge

Procedure:

Animal Acclimatization:

Allow mice to acclimatize to the facility for at least one week before the experiment.
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Dose Preparation:

Dilute the L319-LNP-siRNA formulation in sterile PBS to achieve the final desired dose

(e.g., 0.01, 0.03, or 0.1 mg siRNA/kg) in an injection volume of approximately 10 µL/g of

body weight.

Administration:

Weigh each mouse to determine the precise injection volume.

Secure the mouse in a restrainer.

Administer the prepared dose via a single bolus injection into the lateral tail vein.

Include a control group administered with PBS or a non-targeting siRNA-LNP formulation.

Sample Collection:

At 48 hours post-administration, collect blood from the mice via retro-orbital or

submandibular bleeding into heparinized capillary tubes.

Serum Preparation:

Centrifuge the collected blood samples at 2,000 x g for 10 minutes at 4°C to separate the

plasma.

Carefully collect the plasma supernatant and store it at -80°C until analysis.

Efficacy Analysis:

Determine the Factor VII protein levels in the plasma using a chromogenic assay (as

described in Protocol 3).

Calculate the percentage of Factor VII silencing relative to the PBS-treated control group.

Protocol 3: Chromogenic Assay for Factor VII Activity
This protocol describes the method to quantify Factor VII protein activity in mouse plasma.
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Materials:

Mouse plasma samples

Factor VII-deficient plasma

Thromboplastin reagent

Chromogenic substrate for Factor Xa

Tris-buffered saline (TBS)

Microplate reader

Procedure:

Sample Preparation:

Thaw plasma samples on ice.

Dilute the test plasma and a standard plasma (for calibration curve) in TBS.

Assay Performance:

In a 96-well plate, mix the diluted plasma sample with Factor VII-deficient plasma.

Initiate the coagulation cascade by adding thromboplastin reagent. This will lead to the

activation of Factor X by the Factor VIIa-tissue factor complex.

After a short incubation, add the chromogenic substrate for Factor Xa.

Measure the rate of color development (change in absorbance over time) at 405 nm using

a microplate reader.

Data Analysis:

The rate of substrate cleavage is proportional to the Factor VII activity in the sample.
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Calculate the Factor VII concentration in the test samples by comparing their activity to a

standard curve generated from serial dilutions of pooled normal mouse plasma.

III. Visualizations
Mechanism of LNP-mediated siRNA Delivery
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Click to download full resolution via product page

Caption: Mechanism of L319-LNP siRNA delivery and gene silencing.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for in vivo Factor VII silencing study in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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